1-(2-(3-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Overview
Description
The compound appears to contain a spirocyclic system, which is a molecular system or compound containing two or more rings that share a single atom . It also contains a pyrazolo ring, which is a type of organic compound consisting of a five-membered aromatic ring containing three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the spirocyclic system and the pyrazolo ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions with active methylene compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyphenyl group could potentially influence its solubility .Scientific Research Applications
Heterocyclic Compounds and Drug Development
Heterocyclic compounds, particularly those containing benzoxazine, pyrazolo, and piperidin rings, are significant in medicinal chemistry due to their diverse biological activities. For instance, chromones (1-benzopyran-4-ones) and their derivatives exhibit a wide range of physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects, which are attributed to their antioxidant properties (Yadav et al., 2014). This suggests that compounds with similar structures could be explored for their potential as radical scavengers and in the prevention of cell impairment.
Synthetic and Biological Applications
The synthetic flexibility of hydroxycoumarins and their heterocyclic derivatives enables the design of molecules with tailored chemical and biological properties. Hydroxycoumarins, for example, have been utilized as precursors in the synthesis of various heterocyclic compounds, demonstrating significant biological activities across genetics, pharmacology, and microbiology fields (Yoda, 2020). This indicates the potential of our compound in similar applications, given its complex heterocyclic structure.
Potential in Drug Design and Discovery
Compounds with complex heterocyclic structures like 1-(2-(3-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone could play a role in drug discovery, particularly as enzyme inhibitors or receptor modulators. The review on oxazolidinone antimicrobials highlights the exploration of heterocyclic compounds for developing antibacterial agents, emphasizing the importance of structural diversity in combating microbial resistance (Phillips & Sharaf, 2016). This illustrates how our compound's structural features might be leveraged in creating novel antimicrobial agents or in other therapeutic areas.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(3-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15(26)24-11-9-22(10-12-24)25-20(18-7-2-3-8-21(18)28-22)14-19(23-25)16-5-4-6-17(27)13-16/h2-8,13,20,27H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCPZUPECKYFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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